molecular formula C9H7NO3S B6229177 5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid CAS No. 1083401-51-7

5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid

Cat. No. B6229177
CAS RN: 1083401-51-7
M. Wt: 209.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the oxazole ring, which is a heterocyclic compound containing an oxygen and a nitrogen. The 5-methylthiophen-2-yl group would add aromaticity to the molecule, and the carboxylic acid group could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. The oxazole ring might undergo reactions at the nitrogen or oxygen atoms. The 5-methylthiophen-2-yl group, being aromatic, might undergo electrophilic aromatic substitution. The carboxylic acid group could participate in various reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group could make the compound acidic. The compound might have a relatively high boiling point due to the possibility of hydrogen bonding .

Mechanism of Action

Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target. The compound could potentially interact with biological macromolecules through its functional groups .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. Standard safety procedures should be followed when handling it, including the use of personal protective equipment .

Future Directions

The study and application of this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to explore its properties, reactivity, and potential applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid involves the synthesis of 5-methylthiophene-2-carboxylic acid, which is then reacted with hydroxylamine to form 5-methylthiophene-2-carboxylic acid oxime. The oxime is then cyclized with ethyl chloroformate to form 5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid.", "Starting Materials": [ "2-acetylthiophene", "Methanol", "Sodium hydroxide", "Hydroxylamine hydrochloride", "Ethyl chloroformate", "Chloroform", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "2-acetylthiophene is reacted with methanol and sodium hydroxide to form 2-methylthiophene-3-carboxaldehyde", "2-methylthiophene-3-carboxaldehyde is then reacted with sodium hydroxide and water to form 5-methylthiophene-2-carboxylic acid", "5-methylthiophene-2-carboxylic acid is then reacted with hydroxylamine hydrochloride in chloroform to form 5-methylthiophene-2-carboxylic acid oxime", "The oxime is then reacted with ethyl chloroformate in the presence of sodium bicarbonate and sodium chloride in chloroform to form 5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid" ] }

CAS RN

1083401-51-7

Product Name

5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid

Molecular Formula

C9H7NO3S

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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